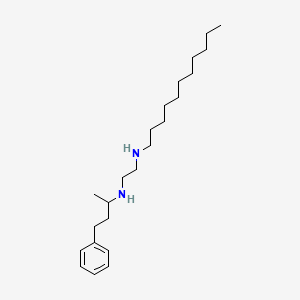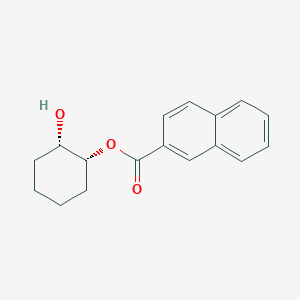![molecular formula C10H12O4 B14215673 Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate CAS No. 827607-39-6](/img/structure/B14215673.png)
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester, is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a methanofuran ring.
Preparation Methods
The synthesis of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves several steps. One common method includes the reaction of 2-methylpropenoic acid with hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The bicyclic structure may also interact with specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester: Similar structure but different functional groups.
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: Similar bicyclic structure but different ester group.
The uniqueness of this compound lies in its specific ester group and the reactivity associated with it, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
827607-39-6 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-2-7(11)14-9-6-3-5-4-12-10(9)8(5)13-6/h2,5-6,8-10H,1,3-4H2 |
InChI Key |
DCAJCYYLQJNZBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1C2CC3COC1C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14215597.png)
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
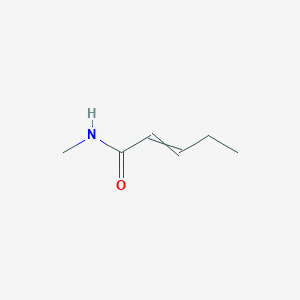
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
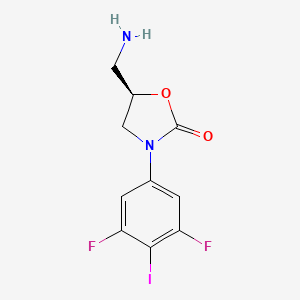
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
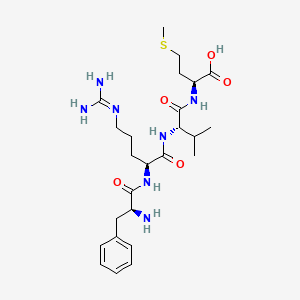
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
